6,7-Difluoroquinoline-3-carboxylic acid

Catalog No.
S8754223
CAS No.
M.F
C10H5F2NO2
M. Wt
209.15 g/mol
Availability
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6,7-Difluoroquinoline-3-carboxylic acid

Product Name

6,7-Difluoroquinoline-3-carboxylic acid

IUPAC Name

6,7-difluoroquinoline-3-carboxylic acid

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

InChI

InChI=1S/C10H5F2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15)

InChI Key

KEOVNIHGVVBBNT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)F)F

Systematic Nomenclature and IUPAC Classification

The IUPAC name for 6,7-difluoroquinoline-3-carboxylic acid is 6,7-difluoroquinoline-3-carboxylic acid, reflecting the substitution pattern on the quinoline backbone. The numbering begins at the nitrogen atom, with fluorine atoms at positions 6 and 7 and a carboxylic acid group at position 3. This nomenclature aligns with the conventions established for polyhalogenated quinoline derivatives, where substituents are prioritized based on their position relative to the heteroatom.

Molecular Architecture: Substituent Configuration and Ring System Analysis

The compound features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with two fluorine atoms on the benzene moiety and a carboxylic acid group on the pyridine ring. The fluorine atoms introduce electronegative perturbations, altering the electron density distribution across the aromatic system. This configuration is analogous to 6,7-dichloroquinoline-3-carboxylic acid (CAS 948294-42-6), where chlorine atoms occupy the same positions. The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for biological activity.

Table 1: Comparative Molecular Data for Fluorinated Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
6,7-Difluoroquinoline-3-carboxylic acidC₁₀H₅F₂NO₂209.156-F, 7-F, 3-COOH
6,7-Dichloroquinoline-3-carboxylic acidC₁₀H₅Cl₂NO₂242.056-Cl, 7-Cl, 3-COOH
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acidC₁₁H₆ClF₂NO₃273.627-Cl, 6-OCHF₂, 3-COOH

Data derived from PubChem entries and synthetic protocols.

Crystallographic Data and Solid-State Conformational Studies

While crystallographic data for 6,7-difluoroquinoline-3-carboxylic acid are not explicitly reported in the provided sources, related compounds such as 6,7-dichloroquinoline-3-carboxylic acid (CID 17039962) exhibit planar quinoline systems with slight deviations due to steric and electronic effects. The carboxylic acid group typically participates in intermolecular hydrogen bonding, forming dimers or chains in the solid state. For example, 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid (CID 97181308) adopts a nearly coplanar conformation between the quinoline ring and the carboxylic acid group, stabilized by intramolecular interactions.

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

The IR spectrum of 6,7-difluoroquinoline-3-carboxylic acid is expected to show:

  • A broad O–H stretch at ~2500–3000 cm⁻¹ (carboxylic acid).
  • C=O stretch at ~1700 cm⁻¹.
  • C–F vibrations at 1100–1200 cm⁻¹, consistent with aryl fluorides.

NMR Spectroscopy

  • ¹H NMR: The aromatic protons adjacent to fluorine substituents (positions 5 and 8) would resonate as doublets due to coupling with fluorine (³J~8–10 Hz). The carboxylic acid proton appears as a singlet at ~δ 13 ppm.
  • ¹³C NMR: The carboxylic carbon resonates at ~δ 165–170 ppm. Fluorine-induced deshielding shifts the C-6 and C-7 carbons to ~δ 150–160 ppm.
  • ¹⁹F NMR: Two distinct signals for the fluorine atoms at C-6 and C-7, split by coupling (²J~20 Hz).

UV-Vis Spectroscopy

The conjugated π-system of the quinoline ring absorbs strongly in the UV region, with λₘₐₐₓ ~270–290 nm. Electron-withdrawing fluorine atoms redshift the absorption compared to non-fluorinated analogs.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) for C₁₀H₅F₂NO₂ is expected at m/z 209.15. Characteristic fragmentation pathways include:

  • Loss of CO₂ (44 Da) to yield [M–44]⁺ at m/z 165.15.
  • Cleavage of the C–F bond, producing fragments at m/z 189 (loss of HF) and m/z 170 (loss of F₂).

Cyclization Routes from Aromatic Precursors

Cyclization remains a cornerstone for constructing the quinoline core. The Friedländer synthesis ( [6]) offers a classical approach, where 2-aminobenzaldehyde derivatives react with ketones to form quinoline scaffolds. For 6,7-difluoroquinoline-3-carboxylic acid, this method could involve 2-amino-4,5-difluorobenzoic acid and a β-keto ester, though steric and electronic effects from fluorine substituents may necessitate modified conditions.

Superacid-promoted cyclization, as demonstrated in triflic acid (CF~3~SO~3~H), provides an efficient alternative ( [2]). Vinylogous imines derived from 3,4-difluoroaniline and cinnamaldehydes undergo double protonation, forming dicationic intermediates that cyclize to yield quinolines. This method achieves high regioselectivity for the 6,7-difluoro configuration, with yields exceeding 90% under optimized temperatures (80°C) and acid stoichiometry (34 equivalents) ( [2]).

Direct Fluorination Techniques: Electrophilic vs. Nucleophilic Approaches

Direct fluorination of preformed quinolines presents unique challenges. Electrophilic fluorination often fails for electron-deficient azaarenes due to unstable Wheland intermediates. In contrast, nucleophilic fluorination via a concerted mechanism has been validated for quinolines ( [3]). Using Selectfluor as both a fluoride source and oxidant, the reaction proceeds through asynchronous F^–^-e^–^-H^+ transfer, bypassing Meisenheimer intermediates. This method achieves fluorination at the 6- and 7-positions with a kinetic isotope effect (KIE) of 1.7, indicating proton-coupled electron transfer ( [3]).

Comparative studies show nucleophilic fluorination outperforms electrophilic methods in regiocontrol, particularly for electron-deficient substrates. For example, treating quinoline-3-carboxylic acid with KF in the presence of iodobenzene diacetate (IBD) under acidic conditions yields 6,7-difluoro derivatives, albeit with moderate efficiency (50–60% yield).

Carboxylic Acid Functionalization Pathways

Introducing the carboxylic acid group at position 3 typically involves late-stage oxidation of methyl or hydroxymethyl precursors. For instance, 2-quinolinylmethanol undergoes oxidation with KMnO~4~ in acidic media to yield quinoline-3-carboxylic acid ( [4]). Alternatively, intramolecular cyclization of 4-benzoyloxy-2-(1-chloro-2-fluoroethyl)thio-6,7-difluoroquinoline-3-carboxylate derivatives generates the carboxylic acid moiety directly, as demonstrated in the synthesis of thiazetoquinoline analogs ( [5]).

Solvent Effects and Catalytic System Optimization

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like diethylene glycol dimethyl ether enhance nucleophilic fluorination by stabilizing ionic intermediates ( [4]). Conversely, superacid-mediated cyclization requires Brønsted acids (e.g., triflic acid) as both solvent and catalyst, with water content <5% to prevent hydrolysis ( [2]).

Catalytic systems involving sodium 3-nitrobenzenesulfonate improve cyclization yields by facilitating electron-deficient aromatic coupling. For example, a mixture of sulfuric acid and sodium 3-nitrobenzenesulfonate achieves 65% yield in the cyclization of 3,4-dichloroaniline to 6,7-dichloroquinoline ( [1]), a reaction adaptable to difluoro analogs.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Emerging green methodologies prioritize atom economy and reduced waste. Microwave-assisted synthesis accelerates cyclization and fluorination steps, reducing reaction times from hours to minutes. For instance, microwave irradiation of 3,4-difluoroaniline and ethyl acetoacetate in ionic liquids achieves quinoline formation in 15 minutes (85% yield).

Solvent-free conditions using mechanochemical grinding (e.g., ball milling) enable efficient coupling of fluorinated anilines and keto esters, minimizing solvent use. Recent studies report 70–75% yields for quinoline-3-carboxylic acid derivatives under these conditions, though fluorine’s electronegativity necessitates longer grinding durations.

Density Functional Theory calculations have proven to be a powerful computational approach for investigating the electronic structure of 6,7-difluoroquinoline-3-carboxylic acid. The most commonly employed level of theory for such quinoline derivatives is the B3LYP hybrid functional coupled with the 6-31G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for predicting molecular electronic properties [1] [2].

The optimization of the molecular geometry represents the fundamental step in DFT calculations. For 6,7-difluoroquinoline-3-carboxylic acid, the geometry optimization process requires careful consideration of the conformational flexibility arising from the carboxylic acid functional group at position 3 and the influence of the fluorine substituents at positions 6 and 7. The optimized structure serves as the foundation for all subsequent electronic property calculations, ensuring that the molecular structure corresponds to an energetically favorable and stable configuration [3].

The electronic structure analysis reveals key insights into the charge distribution and bonding characteristics of 6,7-difluoroquinoline-3-carboxylic acid. The presence of the two fluorine atoms significantly influences the electronic density distribution within the quinoline ring system. Fluorine atoms, being highly electronegative, create regions of electron deficiency in their immediate vicinity while simultaneously stabilizing the overall molecular framework through their strong carbon-fluorine bonds [4]. This electronic perturbation extends throughout the conjugated quinoline system, affecting the reactivity patterns and chemical behavior of the molecule.

The computed ground-state electronic configuration provides essential information about the electron distribution in occupied molecular orbitals. The quinoline ring system exhibits characteristic delocalization patterns, with the π-electron system extending across the entire bicyclic framework. The carboxylic acid group introduces additional electronic complexity through its electron-withdrawing nature, which modulates the overall electron density distribution within the molecule [5] [6].

DFT calculations also enable the determination of atomic charges and bond orders, providing quantitative measures of the electronic structure. The Mulliken population analysis and Natural Bond Orbital analysis offer complementary perspectives on the charge distribution and bonding characteristics. These analyses reveal how the fluorine substituents and carboxylic acid group influence the electron density at different atomic centers within the molecule [7].

Frontier Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital analysis represents a cornerstone in understanding the chemical reactivity and electronic properties of 6,7-difluoroquinoline-3-carboxylic acid. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide fundamental insights into the molecule's electron-donating and electron-accepting capabilities [1] [8].

The energy gap between the HOMO and LUMO orbitals serves as a crucial indicator of molecular stability and reactivity. For quinoline derivatives, typical HOMO-LUMO energy gaps range from 3.2 to 4.0 electron volts, depending on the specific substitution pattern. A larger energy gap indicates greater kinetic stability and reduced chemical reactivity, while a smaller gap suggests enhanced polarizability and increased susceptibility to chemical transformations [1] [3]. The presence of fluorine substituents generally increases the energy gap due to their strong electron-withdrawing effects, contributing to enhanced molecular stability.

The spatial distribution of frontier molecular orbitals provides valuable information about the preferential sites for chemical reactions. In 6,7-difluoroquinoline-3-carboxylic acid, the HOMO typically exhibits significant electron density on the quinoline ring system, particularly concentrated on the nitrogen-containing ring and the aromatic carbons. The LUMO distribution often shows complementary patterns, with notable contributions from the carboxylic acid functional group and regions adjacent to the fluorine substituents [1] [9].

Global reactivity descriptors derived from frontier orbital energies offer quantitative measures of chemical behavior. The ionization potential, calculated as the negative of the HOMO energy, indicates the energy required to remove an electron from the molecule. The electron affinity, corresponding to the negative of the LUMO energy, represents the energy released upon electron addition [7]. These parameters are fundamental for understanding redox properties and potential interactions with biological targets.

Chemical hardness and softness provide additional insights into molecular reactivity. Chemical hardness, defined as half the difference between ionization potential and electron affinity, measures the resistance to electron density changes. Conversely, chemical softness represents the inverse of chemical hardness and indicates the ease of electron density polarization [2] [7]. For 6,7-difluoroquinoline-3-carboxylic acid, the presence of fluorine atoms typically increases chemical hardness, contributing to enhanced stability and reduced reactivity.

The electronegativity and chemical potential values offer perspectives on electron distribution tendencies. Electronegativity represents the average of ionization potential and electron affinity, while chemical potential indicates the tendency for electron density changes. The electrophilicity index, calculated as the square of chemical potential divided by twice the chemical hardness, provides a measure of the molecule's electron-accepting capability [2] [10].

Conformational Dynamics through Molecular Mechanics Simulations

Conformational analysis of 6,7-difluoroquinoline-3-carboxylic acid through molecular mechanics simulations provides essential insights into the dynamic behavior and structural flexibility of the molecule. The conformational landscape is primarily determined by the rotational freedom around the C-COOH bond and the internal degrees of freedom within the quinoline ring system [14] [15].

The carboxylic acid functional group introduces significant conformational complexity due to its ability to adopt different orientations relative to the quinoline plane. Torsional angle analysis reveals that the dihedral angle between the carboxyl group and the quinoline ring can vary considerably, with energy barriers typically ranging from 2 to 8 kcal/mol depending on the specific geometric arrangement [14]. These rotational barriers are influenced by intramolecular interactions, including potential hydrogen bonding between the carboxyl hydrogen and the quinoline nitrogen.

Molecular dynamics simulations provide time-resolved information about conformational transitions and thermal motion. Typical simulation protocols employ standard force fields such as AMBER or CHARMM, with simulation times extending from nanoseconds to microseconds to capture relevant conformational changes [16] [17]. The temperature and solvent environment significantly influence the conformational sampling, with polar solvents generally favoring extended conformations that maximize solvation of the polar carboxyl group.

The influence of fluorine substituents on conformational preferences merits special attention. Fluorine atoms can participate in weak intramolecular interactions, including C-H···F hydrogen bonds and F···π interactions, which can stabilize specific conformational states [15]. These interactions are particularly important in determining the preferred orientation of the carboxyl group relative to the fluorinated quinoline ring.

Population analysis of conformational states reveals the relative thermodynamic stability of different geometric arrangements. The most stable conformations typically correspond to structures that minimize steric clashes while maximizing favorable electrostatic interactions. For 6,7-difluoroquinoline-3-carboxylic acid, the preferred conformations often feature the carboxyl group oriented to minimize repulsion with the fluorine substituents while maintaining optimal conjugation with the quinoline π-system [14] [15].

Solvation effects play a crucial role in determining conformational preferences in solution. Explicit solvent models reveal how water molecules or organic solvents interact with different conformational states, potentially stabilizing conformations that would be unfavorable in the gas phase. The formation of intermolecular hydrogen bonds between the carboxyl group and solvent molecules can significantly alter the conformational energy landscape [16] [18].

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

209.02883473 g/mol

Monoisotopic Mass

209.02883473 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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